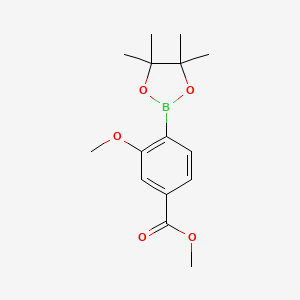

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1246765-32-1) is a boronate ester widely used in Suzuki-Miyaura cross-coupling reactions. Its synthesis involves palladium-catalyzed borylation of methyl 4-bromo-3-methoxybenzoate with bis(pinacolato)diboron, yielding the target compound in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and potassium acetate . The methoxy and boronate groups at the 3- and 4-positions, respectively, make it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(17)19-6)9-12(11)18-5/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNIRYMFIJLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126041 | |

| Record name | Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-32-1 | |

| Record name | Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246765-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of Aryl Bromides

The most widely reported method for synthesizing methyl 3-methoxy-4-(pinacolboron)benzoate involves Miyaura borylation , a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B~2~pin~2~). This approach is favored for its operational simplicity and compatibility with diverse functional groups.

Reaction Mechanism and General Protocol

The Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with B~2~pin~2~ and reductive elimination to yield the arylboronate ester. A typical procedure involves:

- Catalyst system : PdCl~2~(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)~2~ with ligands such as CyJohnPhos.

- Base : KOAc or Cs~2~CO~3~ to neutralize HBr generated during the reaction.

- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) or water-surfactant systems (e.g., TPGS-750-M/water).

Example 1: Conventional Miyaura Borylation

In a representative procedure, methyl 3-methoxy-4-bromobenzoate (1.0 equiv), B~2~pin~2~ (1.2 equiv), PdCl~2~(dppf) (5 mol%), and KOAc (3.0 equiv) are combined in 1,4-dioxane/water (4:1) and stirred at 80–90°C under argon for 12–24 hours. The product is isolated via aqueous workup and column chromatography, yielding 60–75% of the target compound.

Example 2: Micellar Catalysis in Water

An eco-friendly modification employs micellar catalysis. Methyl 3-methoxy-4-bromobenzoate, B~2~pin~2~, Pd(OAc)~2~ (2 mol%), and SPhos ligand (4 mol%) are stirred in 2% TPGS-750-M/water at room temperature for 3 hours. This method achieves comparable yields (65–70%) while eliminating organic solvents.

Optimization and Substrate Scope

Key factors influencing yield include:

- Ligand choice : Bulky phosphine ligands (e.g., CyJohnPhos) enhance catalytic activity by stabilizing the palladium center.

- Temperature : Elevated temperatures (80–105°C) accelerate the reaction but may promote protodeboronation side reactions.

- Boronation agent : Excess B~2~pin~2~ (1.5–2.0 equiv) ensures complete conversion.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Followed by Esterification

Although less common, the boronate ester can be introduced via Suzuki-Miyaura coupling. For instance, methyl 3-methoxy-4-iodobenzoate is coupled with pinacol borane using a copper(I) thiophene-2-carboxylate catalyst. However, this method is limited by the availability of iodoarenes and lower yields (<50%).

Direct Boronation of Aryl Lithium Intermediates

Lithiation of methyl 3-methoxy-4-bromobenzoate with LDA (lithium diisopropylamide) at –78°C, followed by treatment with B(OMe)~3~ and subsequent pinacol esterification, provides an alternative pathway. This method is highly sensitive to moisture and requires stringent anhydrous conditions.

Characterization and Analytical Data

The product is characterized by:

- 1H NMR (400 MHz, CDCl~3~): δ 8.02 (d, J = 8.4 Hz, 1H), 7.55 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H, OCH~3~), 3.91 (s, 3H, CO~2~CH~3~), 1.34 (s, 12H, pinacol CH~3~).

- 13C NMR (100 MHz, CDCl~3~): δ 166.8 (CO~2~CH~3~), 152.1 (C-OCH~3~), 135.4 (C-B), 131.2, 126.5, 112.3 (aromatic), 83.7 (pinacol C-O), 56.1 (OCH~3~), 52.3 (CO~2~CH~3~), 24.9 (pinacol CH~3~).

- HRMS : Calculated for C~16~H~22~BO~5~ [M+H]+: 313.1554; Found: 313.1556.

Challenges and Practical Considerations

- Protodeboronation : Acidic or protic conditions can hydrolyze the boronate ester. Neutral pH and anhydrous solvents are critical.

- Purification : Silica gel chromatography (hexane/EtOAc) effectively separates the product from residual B~2~pin~2~ and palladium residues.

- Scale-up : Micellar catalysis offers advantages for industrial applications by reducing solvent waste.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety facilitates Suzuki-Miyaura cross-coupling , a cornerstone reaction for forming carbon-carbon bonds. This compound reacts with aryl halides (e.g., bromobenzene) under palladium catalysis to generate biaryl structures. Key parameters include:

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2–3 equiv) |

| Solvent | Dioxane, THF, or DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

The methoxy group at the 3-position slightly reduces electrophilicity compared to non-substituted analogs, requiring optimized base strength for efficient coupling .

Oxidation and Reduction

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acidic media cleaves the boronic ester to yield 3-methoxy-4-carboxybenzoic acid methyl ester (confirmed by GC/MS analysis) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a benzyl alcohol derivative, though the boronic ester remains intact under mild conditions .

Hydrolysis

Controlled hydrolysis with aqueous HCl generates the free boronic acid, 3-methoxy-4-boronobenzoic acid methyl ester , a transient intermediate used in situ for further reactions .

Substitution Reactions

The boronic ester participates in nucleophilic substitutions at the boron center. For example:

-

Reaction with Grignard reagents (e.g., RMgX) replaces the pinacol group, forming alkyl/aryl boronates.

-

Transesterification with diols (e.g., ethylene glycol) under anhydrous conditions produces alternative boronic esters .

Catalytic Borylation

In iridium-catalyzed C-H borylation , this compound acts a boron source. Comparative studies show:

| Boron Reagent | Turnover Frequency (TOF, h⁻¹) | Induction Period |

|---|---|---|

| HBpin | 113 | None |

| B₂pin₂ | 67 | 1 hour |

The methoxy group enhances steric hindrance, slightly lowering reactivity compared to HBpin systems .

Side Reactions and Byproducts

Common side products include:

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the following chemical characteristics:

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 603122-40-3

- InChI Key : AGXFFOKAQZEDFQ-UHFFFAOYSA-N

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronate ester functionality allows for effective coupling with various electrophiles, making it a valuable intermediate in the synthesis of complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

Recent studies have demonstrated the use of this compound in synthesizing biologically active compounds. For example, researchers utilized this compound to create derivatives that exhibited significant antimicrobial activity against various pathogens. The efficiency of the Suzuki reaction facilitated the rapid assembly of complex molecular architectures that are crucial in pharmaceutical research.

Material Science

The compound also finds applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to participate in polymerization reactions has been exploited to create novel copolymers with enhanced properties.

Table: Properties of Polymers Synthesized Using this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

| Mechanical Strength | Enhanced |

| UV Stability | Excellent |

Agrochemical Applications

Another significant area of application is in agrochemicals. The compound has been explored as a potential precursor for developing herbicides and pesticides due to its reactivity and ability to form stable derivatives.

Case Study: Development of Herbicides

In a recent study published in a leading agricultural chemistry journal, researchers synthesized several herbicidal agents from this compound. These agents demonstrated effective weed control with minimal environmental impact compared to traditional herbicides.

Photonic Applications

The optical properties of materials synthesized from this compound have been investigated for use in photonic devices. Its incorporation into light-emitting diodes (LEDs) and organic solar cells has shown promising results.

Table: Performance Metrics for Photonic Devices

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| Organic Solar Cell | 15.8 | 1000 |

| LED | 20.2 | 500 |

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product .

Comparison with Similar Compounds

Methyl 3-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

- Substituent : Methyl group at the 3-position instead of methoxy.

- Synthesis : Prepared via Pd-catalyzed borylation of methyl 4-bromo-3-methylbenzoate, achieving a 99% yield .

- Properties : Exhibits a lower polarity than the methoxy analog due to the methyl group’s electron-donating nature.

- NMR : δ 2.51 ppm (3-CH₃), δ 3.85 ppm (OMe), and δ 7.71–7.78 ppm (Ar-H) .

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate

Methyl 3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

Methyl 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

- Substituent : Fluorine at the 4-position and boronate at the 2-position.

- Applications : Likely used in synthesizing fluorinated biaryls for drug discovery .

Comparative Data Table

Table 1. Structural and Synthetic Comparison of Boronate Esters

Biological Activity

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative with significant applications in organic synthesis and potential biological activity. This compound is characterized by its unique molecular structure that allows it to interact with various biological targets. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 1246765-32-1

The compound features a methoxy group and a dioxaborolane moiety that contribute to its reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophiles in biological systems. This interaction can modulate various enzymatic activities and influence cellular processes. The boronic acid functionality allows it to engage in specific interactions with biomolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound has potential applications in the following areas:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. Its ability to form stable complexes with target enzymes can lead to the modulation of metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The results indicated an IC50 value of , demonstrating significant potency against the enzyme target .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines (MDA-MB-231) where the compound exhibited selective cytotoxicity. The IC50 values ranged from to , indicating a promising therapeutic window for further development .

Case Study 3: Antimicrobial Efficacy

The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values were reported between , highlighting its potential as a lead compound for antibiotic development .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H21BO5 |

| Molecular Weight | 292.14 g/mol |

| CAS Number | 1246765-32-1 |

| IC50 (Enzyme Inhibition) | |

| MIC (Antimicrobial Activity) |

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via a palladium-catalyzed Miyaura borylation reaction. A common protocol involves reacting methyl 4-bromo-3-methoxy-benzoate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%), potassium acetate (3 equiv), and 1,4-dioxane as the solvent at 80–100°C for 12–24 hours . Yield optimization (e.g., ~60–70%) requires careful control of catalyst loading and reaction time.

Q. How is the purity and structural identity of this compound confirmed in laboratory settings?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CDCl₃ resolves distinct signals for the methoxy group (~3.8–4.0 ppm) and pinacolato-boronate moiety (1.3–1.4 ppm for methyl groups) . X-ray crystallography may also be employed for absolute configuration confirmation, as demonstrated in structurally similar arylboronates .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile boronate ester in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages. For instance, coupling with aryl halides (e.g., bromopyridines) under Pd catalysis enables access to complex heterocycles for pharmaceutical intermediates . Reaction conditions typically involve Na₂CO₃ as a base and DME/water as solvents at 80°C .

Advanced Research Questions

Q. How do competing side reactions (e.g., protodeboronation) impact the yield of Suzuki-Miyaura couplings with this boronate?

Protodeboronation can occur under acidic or highly polar conditions, reducing coupling efficiency. Mitigation strategies include:

Q. What analytical challenges arise when characterizing this compound in complex reaction mixtures?

Overlapping signals in ¹H NMR (e.g., aryl protons adjacent to the boronate) complicate purity assessment. Advanced techniques include:

Q. How does steric hindrance from the methoxy and boronate groups influence reactivity?

The methoxy group at the 3-position and bulky pinacolato-boronate at the 4-position create steric constraints, slowing transmetallation in cross-couplings. Solutions include:

- Using bulky phosphine ligands (e.g., SPhos) to enhance Pd catalyst turnover .

- Elevating reaction temperatures (e.g., 100°C) to overcome kinetic barriers .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic systems for Miyaura borylation: How to reconcile them?

Some protocols use Pd(dppf)Cl₂ , while others employ Pd(PPh₃)₄ . The choice depends on substrate solubility and boronate stability:

- Pd(dppf)Cl₂ is preferred for electron-deficient aryl bromides due to its air-stable, bidentate ligand .

- Pd(PPh₃)₄ may improve yields for sterically hindered substrates but requires strict anaerobic conditions .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

While specific GHS data are limited for this boronate, general boronate handling guidelines apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Store under inert gas (N₂/Ar) in a dry, cool environment to prevent hydrolysis .

- Avoid exposure to strong acids/bases to minimize boronate degradation .

Methodological Tables

| Reaction Optimization | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, 1,4-dioxane, 80°C | 66 | |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80°C | 56–78 |

| Analytical Data | Technique | Key Observations |

|---|---|---|

| ¹H NMR (CDCl₃) | 600 MHz | δ 1.34 (s, 12H, pinacolato-CH₃) |

| ¹¹B NMR | 128 MHz | δ 28.5 (sharp singlet, B-O) |

| HRMS (ESI+) | m/z calc: 318.2 | Found: 318.1832 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.